Formolglycerin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

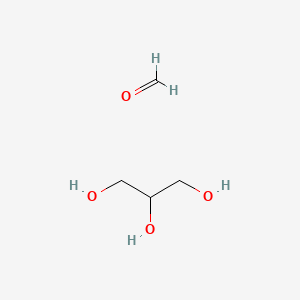

Structure

3D Structure of Parent

Properties

CAS No. |

68442-91-1 |

|---|---|

Molecular Formula |

C4H10O4 |

Molecular Weight |

122.12 g/mol |

IUPAC Name |

formaldehyde;propane-1,2,3-triol |

InChI |

InChI=1S/C3H8O3.CH2O/c4-1-3(6)2-5;1-2/h3-6H,1-2H2;1H2 |

InChI Key |

SZMNOLSLNRNAJC-UHFFFAOYSA-N |

Canonical SMILES |

C=O.C(C(CO)O)O |

physical_description |

Liquid |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Formolglycerin (Glycerol Formal)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

Formolglycerin, more commonly known in the scientific literature as glycerol formal, is the reaction product of glycerol and formaldehyde. It is not a single compound but rather a mixture of two principal cyclic isomers: the six-membered ring 5-hydroxy-1,3-dioxane and the five-membered ring 4-hydroxymethyl-1,3-dioxolane. This colorless to light yellow, viscous liquid has garnered significant interest in the pharmaceutical and chemical industries, primarily for its versatile solvent properties and its role as an excipient in various formulations. This technical guide provides a detailed overview of the chemical composition, formula, physicochemical properties, synthesis, and applications of glycerol formal, with a focus on its relevance to research and drug development.

Chemical Composition and Formula

Glycerol formal is the product of a condensation reaction between one molecule of glycerol (propane-1,2,3-triol) and one molecule of formaldehyde. This reaction leads to the formation of a cyclic acetal. The reaction can result in the formation of two structural isomers, a six-membered 1,3-dioxane ring or a five-membered 1,3-dioxolane ring. The commercially available glycerol formal is typically a mixture of these two isomers.[1] The ratio of the six-membered ring (5-hydroxy-1,3-dioxane) to the five-membered ring (4-hydroxymethyl-1,3-dioxolane) is commonly reported to be approximately 60:40 or 55:45.

The constituent molecules are:

-

Glycerol: C₃H₈O₃

-

Formaldehyde: CH₂O

The resulting isomers of glycerol formal share the same molecular formula:

-

Molecular Formula: C₄H₈O₃[2]

The IUPAC names for the two isomers are:

-

5-hydroxy-1,3-dioxane

-

4-hydroxymethyl-1,3-dioxolane

Reaction Mechanism

The formation of glycerol formal proceeds via an acid-catalyzed acetalization reaction. The reaction is initiated by the protonation of the formaldehyde carbonyl group, making it more susceptible to nucleophilic attack by one of the hydroxyl groups of glycerol. Subsequent intramolecular cyclization with another hydroxyl group and elimination of a water molecule leads to the formation of the cyclic acetal.

Figure 1: Reaction of Glycerol and Formaldehyde.

Physicochemical Properties

The physical and chemical properties of glycerol formal are influenced by the isomeric ratio of the mixture. The data presented below is for the typical mixture, unless otherwise specified.

| Property | Value | Reference |

| Molecular Formula | C₄H₈O₃ | [2] |

| Molecular Weight | 104.11 g/mol | [2] |

| Appearance | Clear, colorless to light yellow, viscous liquid | [3] |

| Boiling Point | 192-193 °C | [4] |

| Density | ~1.203 g/mL at 25 °C | [4] |

| Refractive Index | n20/D ~1.451 | [4] |

| Solubility | Miscible with water and ethanol (96%) | [4] |

| pH (10% aqueous solution) | 4.0 - 7.0 | [5] |

| Isomer Ratio | ~55-60% 5-hydroxy-1,3-dioxane~40-45% 4-hydroxymethyl-1,3-dioxolane |

Experimental Protocols

Synthesis of Glycerol Formal

The following protocol is adapted from a patented industrial process and can be scaled for laboratory synthesis.[6][7][8]

Materials:

-

Crude glycerin (85-90% purity)

-

Paraformaldehyde

-

Sulfuric acid (concentrated)

-

Sodium hydroxide solution (for neutralization)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add crude glycerin and a catalytic amount of concentrated sulfuric acid (e.g., ~0.2% by weight of glycerin).

-

Slowly add paraformaldehyde to the mixture while stirring. An approximate molar ratio of 1:1 glycerin to formaldehyde is recommended.

-

Heat the reaction mixture to approximately 100-110 °C with continuous stirring.

-

Maintain this temperature until all the paraformaldehyde has dissolved, and continue the reaction for an additional 2-3 hours.

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture by slowly adding a sodium hydroxide solution until the pH is between 6.5 and 7.5.

-

Transfer the mixture to a separatory funnel and wash with brine (saturated NaCl solution).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

The crude glycerol formal can be purified by vacuum distillation.

Figure 2: Experimental Workflow for Glycerol Formal Synthesis.

Quantitative Analysis of Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

A GC-MS method can be developed for the separation and quantification of the 5-hydroxy-1,3-dioxane and 4-hydroxymethyl-1,3-dioxolane isomers. A protocol for the analysis of glycerol can be adapted for this purpose.[9][10][11][12][13]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for polar analytes (e.g., a wax-type column)

Procedure:

-

Sample Preparation: Dilute the glycerol formal sample in a suitable solvent such as methanol or dichloromethane. Prepare a series of calibration standards of known concentrations. An internal standard can be used for improved accuracy.

-

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 220 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 30-200.

-

-

Analysis: Inject the prepared samples and standards into the GC-MS. Identify the peaks corresponding to the two isomers based on their retention times and mass spectra. Quantify the isomers by integrating the peak areas and comparing them to the calibration curve.

Applications in Research and Drug Development

Glycerol formal is primarily utilized as a solvent and excipient in pharmaceutical formulations, particularly in veterinary medicine.[1][3] Its favorable properties make it suitable for a range of applications.

Key Applications:

-

Solvent for Poorly Water-Soluble Drugs: Its ability to dissolve a wide range of active pharmaceutical ingredients (APIs) makes it a valuable tool for formulating injectable and oral drug products.[3]

-

Excipient in Veterinary Formulations: It is commonly used as a vehicle in injectable preparations for veterinary use, for example, in formulations of ivermectin and other parasiticides.[5]

-

Cosolvent in Drug Delivery Systems: It can be used as a cosolvent to enhance the solubility and stability of drugs in various delivery systems.

-

Chemical Intermediate: The hydroxyl group of glycerol formal can be chemically modified to synthesize other molecules of interest.

Figure 3: Applications of Glycerol Formal.

Biological Activity and Signaling Pathways

Current scientific literature does not indicate that glycerol formal has a specific role in biological signaling pathways. Its biological effects are primarily associated with its function as a solvent and its toxicological profile at various concentrations. Studies have shown that glycerol itself can modulate gene expression and signaling pathways in keratinocytes, but there is no evidence to suggest that the cyclic acetal structure of glycerol formal imparts specific signaling activity.[14] Toxicological studies have been conducted to establish its safety as a pharmaceutical excipient, and it is generally considered to have low acute toxicity.[15] However, at high concentrations, it can exhibit cardiodepressant effects.[16]

Conclusion

Glycerol formal is a versatile and industrially significant chemical compound with a well-defined chemical composition as a mixture of two principal isomers. Its primary utility lies in its excellent solvent properties, which have led to its widespread use as an excipient in pharmaceutical formulations, particularly in the veterinary field. The synthesis of glycerol formal is a straightforward acid-catalyzed reaction, and its quantitative analysis can be readily achieved using standard analytical techniques such as GC-MS. While it does not appear to have a direct role in biological signaling, its biocompatibility at appropriate concentrations makes it a valuable tool for drug development professionals. Further research may explore the potential for synthesizing derivatives of glycerol formal with specific biological activities.

References

- 1. Glycerol Formal in the Pharmaceutical Industry: Properties and Applications - UTAH Trading [utah.ae]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. GLYCEROL FORMAL – Laboratorios Microsules [laboratoriosmicrosules.com]

- 6. US20100094027A1 - Process for the Preparation of Glycerol Formal - Google Patents [patents.google.com]

- 7. Process for the Preparation of Glycerol Formal - Eureka | Patsnap [eureka.patsnap.com]

- 8. WO2010022263A2 - Process for the preparation of glycerol formal - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Case - Glycerol and Glucose Assays by GC-mass spectrometry [protocols.io]

- 11. An improved GC-MS method in determining glycerol in different types of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An improved GC-MS method in determining glycerol in different types of biological samples. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Beyond the physico-chemical barrier: Glycerol and xylitol markedly yet differentially alter gene expression profiles and modify signalling pathways in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sdlookchem.com [sdlookchem.com]

- 16. Inotropic and chronotropic effect of glycerol formal on the isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Preparation of Formolglycerin Solutions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and preparation of formolglycerin solutions, addressing its dual identity as both a valuable histological reagent and a distinct chemical compound. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of its composition, preparation, and applications.

Introduction: The Dual Nature of "this compound"

The term "this compound" can refer to two distinct but related chemical preparations:

-

A Formol-Glycerol Solution for Histology: A simple aqueous mixture of formaldehyde (formalin), glycerol, and a buffering agent. This solution is primarily used in histology laboratories as a tissue softening agent for hard or dried specimens and as a component in certain fixative formulations.

-

Glycerol Formal: The chemical product resulting from the acid-catalyzed acetalization reaction between formaldehyde and glycerol. This compound is a mixture of cyclic isomers and has applications as a solvent and in chemical synthesis.

This guide will address the preparation and synthesis of both, clarifying their distinct chemical nature and applications.

The Histological Reagent: Formol-Glycerol Tissue Softening Solution

The formol-glycerol solution is a widely used reagent in histology for the rehydration and softening of tissues that have become hardened or dried out, for instance, due to improper processing. The glycerol component acts as a humectant, helping to retain moisture and restore flexibility to the tissue, while the formalin component provides a mild fixative action.

Quantitative Data

The composition of the formol-glycerol working solution is summarized in the table below.

| Component | Concentration/Amount | Purpose |

| Stock Solution | ||

| Formaldehyde (37-40%) | 100 ml | Fixative and preservative |

| Sodium Acetate | 2.0 g | Buffering agent |

| Tap Water | 900 ml | Solvent |

| Working Solution | ||

| Formol-Sodium Acetate Stock | 90 ml | Provides formalin and buffer |

| Glycerol | 10 ml | Tissue softening agent (humectant) |

Table 1: Composition of Formol-Glycerol Tissue Softening Solution

The pH of the final working solution is expected to be in the neutral to slightly acidic range, influenced by the sodium acetate buffer. The stability of the solution is primarily dependent on the stability of the formaldehyde component, which can polymerize over time. It is recommended to prepare the working solution fresh from the stock solution.

Experimental Protocol: Preparation of Formol-Glycerol Solution

This protocol details the preparation of the stock and working solutions for histological tissue softening.

Materials:

-

Formaldehyde solution (37-40%)

-

Sodium acetate

-

Glycerol

-

Tap water

-

Graduated cylinders

-

Beakers

-

Stirring rod

-

Storage bottles

Procedure:

Part A: Preparation of Stock Formol-Sodium Acetate Solution

-

Measure 900 ml of tap water and pour it into a clean 1-liter beaker.

-

Weigh 2.0 g of sodium acetate and add it to the water.

-

Stir the solution with a stirring rod until the sodium acetate is completely dissolved.

-

Carefully measure 100 ml of formaldehyde solution (37-40%) and add it to the beaker.

-

Stir the solution to ensure it is thoroughly mixed.

-

Transfer the stock solution to a clearly labeled storage bottle.

Part B: Preparation of Working Formol-Glycerol Solution

-

Measure 90 ml of the stock Formol-Sodium Acetate solution and pour it into a clean 100 ml beaker.

-

Measure 10 ml of glycerol and add it to the beaker.

-

Stir the solution until the glycerol is completely dispersed.

-

The working solution is now ready for use.

Experimental Workflow: Tissue Softening

The following diagram illustrates the workflow for using the formol-glycerol solution to reprocess hardened tissues.

The Chemical Compound: Synthesis of Glycerol Formal

Glycerol formal is the product of the acetalization reaction between glycerol and formaldehyde. This reaction is typically catalyzed by an acid and results in a mixture of two main cyclic isomers: a five-membered ring (1,3-dioxolane-4-methanol) and a six-membered ring (1,3-dioxan-5-ol).

Chemical Reaction Pathway

The following diagram illustrates the acid-catalyzed reaction between glycerol and formaldehyde to form the two primary isomers of glycerol formal.

Quantitative Data

The synthesis of glycerol formal is influenced by several factors that can affect the yield and the ratio of the isomers.

| Parameter | Typical Value/Condition | Effect |

| Reactants | ||

| Glycerol:Formaldehyde Molar Ratio | 1:1 to 1:1.5 | Affects conversion and selectivity. |

| Reaction Conditions | ||

| Catalyst | Acidic ion-exchange resins, sulfuric acid | Increases reaction rate. |

| Temperature | 60-100 °C | Higher temperatures can increase reaction rate but may lead to side reactions. |

| Reaction Time | 2-8 hours | Dependent on temperature and catalyst. |

| Yield | ||

| Overall Yield | 50-90% | Varies with reaction conditions. |

| Isomer Ratio (5-ring:6-ring) | ~1:1 to 1.5:1 | Can be influenced by the catalyst and reaction conditions. |

Table 2: Typical Reaction Parameters for Glycerol Formal Synthesis

Experimental Protocol: Synthesis of Glycerol Formal

This protocol provides a general laboratory-scale procedure for the synthesis of glycerol formal.

Materials:

-

Glycerol

-

Paraformaldehyde (as a source of formaldehyde)

-

Acidic catalyst (e.g., Amberlyst-15 or concentrated sulfuric acid)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Set up a round-bottom flask with a reflux condenser and a magnetic stirrer on a heating mantle.

-

Add glycerol and paraformaldehyde to the flask in the desired molar ratio (e.g., 1:1).

-

Add the acid catalyst (e.g., 1-5 wt% of the total reactants).

-

Heat the reaction mixture to the desired temperature (e.g., 80°C) with constant stirring.

-

Allow the reaction to proceed for the desired time (e.g., 4 hours), monitoring the dissolution of the paraformaldehyde.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solid catalyst was used, filter it from the mixture. If a liquid acid was used, neutralize the mixture by slowly adding a 5% sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and wash with water to remove any remaining catalyst and unreacted glycerol.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the glycerol formal by vacuum distillation.

Safety Precautions

Formaldehyde is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times when handling formaldehyde and other chemicals mentioned in this guide.

Conclusion

This technical guide has elucidated the dual nature of "this compound," providing detailed protocols and quantitative data for both the histological tissue softening solution and the synthesized chemical compound, glycerol formal. By understanding the distinct preparation methods and applications of each, researchers, scientists, and drug development professionals can effectively utilize these chemical preparations in their respective fields.

Formolglycerin: A Technical Guide to Stability and Recommended Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the chemical stability of formolglycerin, a solution comprised of formaldehyde and glycerol. It provides a comprehensive overview of the factors influencing its stability, recommended storage conditions, and potential degradation pathways. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Introduction to this compound

This compound is a chemical mixture containing formaldehyde and glycerol. It is commonly used as a fixative and preservative for biological tissues. The formaldehyde component acts as a cross-linking agent, preserving the cellular structure, while glycerol can act as a humectant and plasticizer, preventing tissues from becoming brittle. The stability of this solution is crucial for ensuring its efficacy as a fixative and for maintaining the integrity of preserved specimens over time.

Chemical Stability of this compound

The stability of this compound is influenced by the inherent chemical properties of its two main components: formaldehyde and glycerol.

Formaldehyde Stability: Formaldehyde in aqueous solutions, such as formalin, is known to be reactive. It can undergo polymerization to form paraformaldehyde, a white precipitate, especially at lower temperatures. The stability of formaldehyde solutions is also pH-dependent, with the rate of polymerization being influenced by the acidity or alkalinity of the solution. Oxidation of formaldehyde to formic acid can also occur, leading to a decrease in pH over time.

Glycerol Stability: Glycerol is a relatively stable polyol. However, it can be susceptible to oxidation, particularly at elevated temperatures. This oxidation can lead to the formation of various degradation products.

When combined in a this compound solution, the interaction between formaldehyde and glycerol can lead to the formation of glycerol formal, which is a mixture of 5-hydroxy-1,3-dioxane and 4-hydroxymethyl-1,3-dioxolane. This reaction is reversible.

Factors that can influence the stability of this compound include:

-

Temperature: Elevated temperatures can accelerate the degradation of both formaldehyde and glycerol, as well as the reaction between them. Conversely, low temperatures can promote the polymerization of formaldehyde.

-

pH: The pH of the solution can affect the rate of formaldehyde polymerization and other degradation reactions. Buffered solutions are often used to maintain a stable pH.

-

Light: Exposure to light, particularly UV light, can contribute to the degradation of the components.

-

Oxygen: The presence of oxygen can promote the oxidation of both formaldehyde and glycerol.

Recommended Storage Temperature and Conditions

Based on general knowledge of the stability of formaldehyde-based fixatives and glycerol, the following storage conditions are recommended for this compound to ensure its stability and efficacy:

-

Storage Temperature: this compound should be stored at a controlled room temperature, typically between 15°C and 25°C (59°F and 77°F) .

-

Protection from Light: The solution should be stored in opaque, well-sealed containers to protect it from light.

-

Avoid Freezing: Freezing should be avoided as it can cause the polymerization of formaldehyde and potentially affect the homogeneity of the solution.

-

Well-Ventilated Area: Due to the volatility and hazardous nature of formaldehyde, this compound should be stored in a well-ventilated area.

Potential Degradation Pathways

The degradation of this compound can involve several chemical reactions. The primary degradation pathway is likely the ongoing reaction between formaldehyde and glycerol and the subsequent degradation of the resulting products.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

While specific, validated stability-indicating assay protocols for this compound are not widely published, a general approach to assessing its stability can be outlined based on standard pharmaceutical and chemical testing guidelines.

Objective: To determine the change in the concentration of formaldehyde and glycerol in a this compound solution over time under various storage conditions.

Methodology:

-

Preparation of this compound Solution: Prepare a batch of this compound solution with known concentrations of formaldehyde and glycerol.

-

Stability Study Design:

-

Storage Conditions: Store aliquots of the solution at different temperatures (e.g., 4°C, 25°C, and 40°C) and under different light conditions (e.g., protected from light and exposed to UV light).

-

Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months).

-

-

Analytical Method: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be developed and validated to quantify the concentrations of formaldehyde and glycerol in the presence of any potential degradation products.

-

HPLC Method Parameters (Example):

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a suitable buffer.

-

Detection: Refractive Index Detector (RID) for glycerol and a UV detector after derivatization for formaldehyde (e.g., with dinitrophenylhydrazine).

-

-

-

Data Analysis:

-

Plot the concentration of formaldehyde and glycerol as a function of time for each storage condition.

-

Determine the degradation rate constants and calculate the shelf-life of the solution under each condition.

-

Identify and quantify any significant degradation products using techniques like HPLC-Mass Spectrometry (HPLC-MS).

-

Caption: Experimental workflow for this compound stability testing.

Summary of Quantitative Data

Currently, there is a lack of publicly available quantitative data on the stability of this compound. The following table is a template that can be used to summarize data from a stability study as described in the experimental protocol.

| Storage Condition | Time (Months) | Formaldehyde Concentration (% of Initial) | Glycerol Concentration (% of Initial) | Appearance | pH |

| 25°C / 60% RH | 0 | 100 | 100 | Clear, colorless | 7.0 |

| 3 | |||||

| 6 | |||||

| 12 | |||||

| 40°C / 75% RH | 0 | 100 | 100 | Clear, colorless | 7.0 |

| 1 | |||||

| 3 | |||||

| 6 |

Conclusion

While this compound is a commonly used fixative, detailed information on its long-term stability and specific degradation products is limited. The stability of the solution is dependent on factors such as temperature, pH, light, and oxygen. For optimal performance and to ensure the integrity of preserved specimens, it is recommended to store this compound at a controlled room temperature, protected from light, and to use freshly prepared solutions for critical applications. Further research employing validated stability-indicating analytical methods is needed to establish a definitive shelf-life and to fully characterize the degradation profile of this compound.

Methodological & Application

Application Notes and Protocols: Formolglycerin Fixation for Paraffin Embedding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective tissue fixation is a critical first step in histological analysis, aiming to preserve tissue architecture and cellular morphology in a life-like state.[1] While 10% neutral buffered formalin is the most widely used fixative in histopathology, various modifications and alternative formulations exist to address specific research needs.[2][3] "this compound" is a less common fixative formulation that combines the cross-linking properties of formaldehyde with the humectant and tissue-softening properties of glycerin.[4] Glycerin is not a fixative itself but is added to prevent tissue hardening and shrinkage that can occur with prolonged formalin fixation.[1][4] This protocol provides a comprehensive guide to the preparation and application of a this compound fixative for subsequent paraffin embedding, based on established principles of tissue fixation.

Data Presentation

The following table summarizes the key quantitative parameters for the this compound fixation and paraffin embedding protocol.

| Parameter | Value/Range | Notes |

| This compound Fixative Composition | ||

| Formaldehyde (37-40% solution) | 100 ml | |

| Distilled Water | 850 ml | |

| Glycerin | 50 ml | Can be adjusted (10-100 ml) depending on tissue type and desired softness. |

| Sodium Phosphate, Monobasic | 4 g | For buffering to a neutral pH. |

| Sodium Phosphate, Dibasic (anhydrous) | 6.5 g | For buffering to a neutral pH. |

| Fixation Parameters | ||

| Tissue Thickness | < 5 mm | Crucial for adequate fixative penetration. |

| Fixative to Tissue Volume Ratio | 10:1 to 20:1 | Ensures complete immersion and sufficient fixative. |

| Fixation Time | 12 - 24 hours | Dependent on tissue size and density. |

| Temperature | Room Temperature | |

| Dehydration Series | ||

| 70% Ethanol | 1 hour | Two changes may be beneficial for larger samples.[5] |

| 80% Ethanol | 1 hour | |

| 95% Ethanol | 1 hour | |

| 100% Ethanol | 1.5 hours | Three changes are recommended to ensure complete water removal.[5] |

| Clearing | ||

| Xylene (or substitute) | 1.5 hours | Three changes are recommended.[5] |

| Paraffin Infiltration | ||

| Paraffin Wax (58-60°C) | 2 hours | Two changes are recommended for complete infiltration.[5] |

Experimental Protocols

I. Preparation of this compound Fixative

-

Under a chemical fume hood, add 100 ml of formaldehyde (37-40% solution) to 850 ml of distilled water.

-

Add 50 ml of glycerin to the solution.

-

Add 4 g of sodium phosphate, monobasic, and 6.5 g of anhydrous sodium phosphate, dibasic, to the solution.

-

Stir the solution until all components are completely dissolved.

-

The final pH of the solution should be approximately 6.8-7.2.

II. Tissue Fixation Protocol

-

Immediately after excision, place the tissue specimens in a container with a sufficient volume of this compound fixative (at least 10-20 times the volume of the tissue).

-

Ensure the tissue thickness is no more than 5 mm to allow for adequate penetration of the fixative.

-

Fix the tissue for 12-24 hours at room temperature. The exact duration will depend on the size and type of the tissue.

-

After fixation, wash the tissues in running tap water for a brief period to remove excess fixative.

III. Tissue Processing for Paraffin Embedding

This part of the protocol follows standard histological procedures for dehydration, clearing, and paraffin infiltration.[2][6]

-

Dehydration: The goal of dehydration is to remove water from the tissue, as paraffin is not miscible with water.[6] This is achieved by passing the tissue through a graded series of ethanol solutions.

-

70% Ethanol: 1 hour

-

80% Ethanol: 1 hour

-

95% Ethanol: 1 hour

-

100% Ethanol: 1.5 hours (repeat for a total of three changes)

-

-

Clearing: The clearing agent displaces the ethanol in the tissue and must be miscible with both ethanol and paraffin wax.[6] Xylene is a commonly used clearing agent.

-

Xylene: 1.5 hours (repeat for a total of three changes)

-

-

Infiltration: The cleared tissue is infiltrated with molten paraffin wax, which provides support for sectioning.

-

Paraffin wax (58-60°C): 2 hours (repeat for a total of two changes under a vacuum if available to aid infiltration)

-

IV. Paraffin Embedding

-

Transfer the infiltrated tissue to a pre-warmed embedding mold filled with molten paraffin.

-

Orient the tissue in the desired plane for sectioning using warmed forceps.

-

Cool the mold on a cold plate to solidify the paraffin block.

-

Once solidified, the block can be removed from the mold and is ready for sectioning on a microtome.

Mandatory Visualization

Caption: Workflow for this compound Fixation and Paraffin Embedding.

References

- 1. reddit.com [reddit.com]

- 2. Popular Types of Fixatives used in Histopathology [leicabiosystems.com]

- 3. A Buffered Alcohol-Based Fixative for Histomorphologic and Molecular Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of two commercial and three home-made fixatives for the substitution of formalin: a formaldehyde–free laboratory is possible - PMC [pmc.ncbi.nlm.nih.gov]

- 5. histoline.com [histoline.com]

- 6. Plastination of glycerin-fixed specimens - The Journal of Plastination [journal.plastination.org]

Application Notes and Protocols for Long-Term Storage of Wet Specimens Using Formol-Glycerin Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The long-term preservation of biological specimens is crucial for a wide range of scientific endeavors, from anatomical and pathological studies to retrospective molecular analyses that can inform drug discovery and development. While simple formalin fixation is common, it can lead to tissue hardening, discoloration, and significant challenges for subsequent molecular applications.[1][2] A classic and effective alternative for long-term storage of wet specimens involves a multi-step method utilizing a formalin-based fixative followed by preservation in a glycerol-based solution. This "formol-glycerin" approach, best exemplified by the Kaiserling method, offers superior preservation of tissue morphology, color, and to an increasing extent, molecular integrity.[3][4]

These application notes provide detailed protocols for the use of formol-glycerin solutions, specifically the Kaiserling method, for the long-term storage of wet specimens. The information is tailored for researchers, scientists, and drug development professionals who may utilize these preserved tissues for histological, pathological, and molecular investigations.

The Kaiserling Method: A Three-Step Preservation Protocol

The Kaiserling method is a sequential process that involves fixation, color restoration, and final preservation in a glycerol-based medium. This technique is renowned for its ability to maintain the natural color and texture of specimens over extended periods.[3][4][5]

Principle of the Method

-

Fixation (Kaiserling I Solution): The initial step employs a formalin-based solution containing potassium nitrate and potassium acetate. Formalin fixes the tissue by cross-linking proteins, thereby preventing autolysis and putrefaction. The potassium salts help in maintaining the natural color of the tissue, particularly hemoglobin.

-

Color Restoration (Kaiserling II Solution): After fixation, the specimen is transferred to an alcohol solution (typically 80-95% ethanol). This step is crucial for restoring the colors that are altered during formalin fixation.[2]

-

Preservation (Kaiserling III Solution): The final and long-term storage solution is a mixture of glycerin, potassium acetate, and water. Glycerin is a humectant and prevents the tissue from becoming hard and brittle. It also has a high refractive index, which can enhance the visual clarity of the specimen. The potassium acetate acts as a buffer and further aids in color preservation.

Data Presentation: Quantitative Analysis of Preservation Methods

Recent studies have provided quantitative data on the effectiveness of the Kaiserling method compared to standard formalin fixation. These analyses focus on morphometric, colorimetric, and volumetric changes in preserved tissues.

Table 1: Comparative Formulations of Kaiserling Solutions

| Solution Component | Kaiserling I (Fixation) | Kaiserling II (Color Restoration) | Kaiserling III (Preservation) |

| Formalin (40%) | 400 ml - 1 liter | - | - |

| Potassium Nitrate | 15 g - 30 g | - | - |

| Potassium Acetate | 30 g - 60 g | - | 200 g - 1416 g |

| Distilled/Tap Water | 1000 ml - 10 liters | - | up to 10 liters |

| Ethanol (80-95%) | - | To immerse specimen | - |

| Glycerin | - | - | 400 ml - 4 liters |

| Thymol/Camphor | - | - | Added to prevent mold |

Note: Formulations can vary between protocols. The ranges provided are based on multiple cited sources.

Table 2: Quantitative Comparison of Morphometric and Colorimetric Changes in Preserved Organs

A study by Bakici et al. (2017) provided a quantitative comparison of changes in mammalian organs after fixation with different concentrations of Kaiserling solution versus 10% formalin. The following table summarizes key findings, with lower values indicating better preservation of the original state.

| Parameter | Organ | 4% Kaiserling | 10% Kaiserling | 10% Formalin |

| Volume Change (%) | Kidney | 6.81 ± 0.68 | 5.18 ± 0.44 | 16.02 ± 1.02 |

| Spleen | 4.28 ± 0.74 | 6.56 ± 0.41 | 19.27 ± 0.21 | |

| Heart | 3.65 ± 0.41 | 6.88 ± 0.06 | 17.5 ± 0.16 | |

| Color Change (ΔE*ab) | Kidney | 9.43 ± 0.79 | 7.75 ± 0.5 | 17.87 ± 1.02 |

| Spleen | 8.0 ± 0.36 | 10.2 ± 0.26 | 19.5 ± 0.2 | |

| Myocardium | 2.51 ± 0.33 | 5.53 ± 0.17 | 11.1 ± 1.09 |

Data adapted from Bakici et al. (2017).[3] ΔE*ab represents the total color difference from the fresh state.

The data clearly indicates that Kaiserling solutions, particularly at 4%, cause significantly less volumetric shrinkage and color change compared to 10% formalin.[3][4]

Experimental Protocols

Preparation of Kaiserling Solutions

Kaiserling I Solution (Fixation Fluid)

-

Formalin (40% formaldehyde): 1000 ml

-

Potassium Nitrate: 45 g

-

Potassium Acetate: 85 g

-

Distilled Water: to make up to 10 liters

Kaiserling II Solution (Color Restoring Fluid)

-

Ethanol: 80% or 95% solution

Kaiserling III Solution (Preservation/Mounting Fluid)

-

Glycerin: 4 liters

-

Potassium Acetate: 1416 g

-

Distilled Water: to make up to 10 liters

-

Thymol crystals: a few crystals to prevent fungal growth

Protocol for Long-Term Preservation of Wet Specimens

-

Initial Preparation:

-

Wash the fresh specimen with saline to remove excess blood. Do not use tap water as it can cause hemolysis.

-

Trim the specimen to the desired size and shape. For larger organs, injection of the fixative into the vascular system is recommended to ensure thorough fixation.

-

-

Fixation:

-

Submerge the specimen in Kaiserling I solution. The volume of the fixative should be at least 10-20 times the volume of the specimen.

-

Ensure the specimen is suspended in the solution and not resting on the bottom of the container to prevent flattening.

-

The duration of fixation depends on the size of the tissue, ranging from 24 hours for small specimens to several weeks for large organs.

-

-

Color Restoration:

-

Remove the specimen from the Kaiserling I solution and wash it in running water for at least 12-24 hours to remove the formalin.

-

Transfer the specimen to Kaiserling II solution (80-95% ethanol).

-

Observe the specimen for color restoration, which can take from a few minutes to several hours depending on the tissue type and size.

-

Caution: Prolonged exposure to alcohol can cause irreversible bleaching of the specimen.

-

-

Long-Term Preservation:

-

Remove the specimen from the alcohol and transfer it to the Kaiserling III solution for permanent storage.

-

Seal the container tightly to prevent evaporation and contamination. The container should be made of glass or high-quality acrylic (Perspex).

-

Mandatory Visualizations

Caption: Workflow for the Kaiserling method of wet specimen preservation.

Applications in Research and Drug Development

Histological and Pathological Analysis

Specimens preserved using the Kaiserling method maintain excellent morphological detail, making them suitable for long-term use in pathological and anatomical studies. The preservation of natural color is particularly advantageous for teaching and for the macroscopic evaluation of disease states.

Molecular Analysis of Archived Tissues

The vast archives of wet-preserved specimens in museums and research institutions represent a valuable resource for molecular studies. While formalin fixation is known to damage nucleic acids and cross-link proteins, recent advancements in molecular biology have made it possible to retrieve valuable data from these specimens.

-

Genomics and Transcriptomics: Ancient DNA (aDNA) extraction protocols and next-generation sequencing (NGS) have been successfully applied to formalin-fixed, fluid-preserved specimens to obtain genomic and transcriptomic data.[6][7] These techniques can be used to study evolutionary relationships, track the emergence and spread of diseases, and identify genetic markers in historical populations. For drug development, this can provide insights into the long-term evolution of drug targets and resistance mechanisms.

-

Proteomics: Methods have been developed to extract and analyze proteins from formalin-fixed tissues, including those preserved for extended periods.[8][9] Techniques such as imaging mass spectrometry can be applied to investigate the spatial distribution of proteins within a tissue, which can be relevant for target validation and biomarker discovery.[10]

Challenges and Considerations for Molecular Analysis

-

Formalin-Induced Damage: Formaldehyde causes DNA fragmentation, the formation of DNA-protein cross-links, and chemical modifications of nucleic acids and proteins. This can inhibit PCR amplification and affect the accuracy of sequencing and proteomic analyses.

-

Specialized Protocols: The extraction of nucleic acids and proteins from formalin-fixed tissues requires specialized protocols that often involve heat-induced antigen retrieval and enzymatic digestion to reverse the cross-linking.[6][11]

-

Data Quality: The yield and quality of molecular data can be highly variable and depend on the age of the specimen, the duration of fixation, and the specific preservation conditions.

Protocols for Molecular Analysis from Formol-Glycerin Preserved Tissues

While specific protocols for Kaiserling-preserved tissues are not as common as for formalin-fixed paraffin-embedded (FFPE) tissues, the principles are similar. The following are generalized workflows.

DNA Extraction Workflow

Caption: Generalized workflow for DNA extraction from formol-glycerin preserved specimens.

Proteomics Workflow

References

- 1. Assessing the Quality of Long-Term Stored Tissues in Formalin and in Paraffin-Embedded Blocks for Histopathological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stainsfile.com [stainsfile.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. journalijar.com [journalijar.com]

- 6. Reframing Formalin: A Molecular Opportunity Enabling Historical Epigenomics and Retrospective Gene Expression Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 8. Proteomic developments in the analysis of formalin-fixed tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Proteomic analysis of formalin-fixed paraffin-embedded tissue by MALDI imaging mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medscape.com [medscape.com]

Application Notes and Protocols for Tissue Processing Following Formol-Glycerin Fixation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed workflow for the histological processing of tissues fixed in a formol-glycerin solution. This method is particularly useful for tissues that are prone to drying and hardening, as glycerin helps to retain moisture and keep the tissue soft.[1][2]

Introduction

Proper tissue processing is a critical step for obtaining high-quality histological slides for microscopic examination. The process involves a series of steps to replace the water within the tissue with a medium that can be thinly sectioned.[3][4][5] While 10% neutral buffered formalin is a standard fixative, formol-glycerin offers advantages for certain applications, such as with delicate tissues or when reprocessing samples that have dried out.[1][2][6] The glycerin component helps to prevent excessive hardening and shrinkage of the tissue.[1]

The workflow for formol-glycerin fixed tissues follows the same fundamental principles as for standard formalin-fixed paraffin-embedded (FFPE) tissue processing: dehydration, clearing, and infiltration.[3][5][7] However, adjustments to the timing of these steps may be necessary to ensure complete removal of both water and glycerin before paraffin infiltration.

Experimental Protocols

I. Formol-Glycerin Fixative Preparation

A common formulation for a working formol-glycerol solution is as follows:

-

Stock Solution (Formol-Sodium Acetate):

-

Formaldehyde (38-40%): 100 ml

-

Sodium Acetate: 2.0 gm

-

Tap Water: 900 ml

-

-

Working Solution (Formol-Glycerin):

-

Formol-Sodium Acetate (Stock Solution): 90.0 ml

-

Glycerol (glycerin): 10.0 ml[6]

-

II. Tissue Fixation

-

Immediately after excision, place the tissue specimen in the formol-glycerin solution.

-

The volume of the fixative should be at least 10 times the volume of the tissue to ensure proper fixation.[8][9]

-

The duration of fixation will vary depending on the tissue type and size. For small biopsies, 12-24 hours at room temperature is typically sufficient.[10] For larger specimens, fixation may take longer.

III. Tissue Processing

The following protocol outlines the steps for processing formol-glycerin fixed tissues for paraffin embedding. This can be performed manually or using an automated tissue processor.

-

Washing:

-

After fixation, wash the tissues in running tap water for 30 minutes to remove excess fixative.

-

-

Dehydration: This step removes water from the tissue. Due to the presence of glycerin, which retains water, dehydration times may need to be extended compared to standard formalin-fixed tissues.

-

Clearing: This step removes the dehydrating agent (alcohol) and replaces it with a substance that is miscible with paraffin.

-

Xylene: 2-3 changes for 1-2 hours each.[6]

-

-

Paraffin Infiltration: The clearing agent is replaced with molten paraffin wax, which infiltrates the tissue.

IV. Embedding

-

Transfer the infiltrated tissue to a pre-warmed embedding mold filled with molten paraffin.

-

Orient the tissue in the desired plane for sectioning.

-

Cool the block on a cold plate to solidify the paraffin.

Data Presentation

The following table provides a sample processing schedule. Note that timings may need to be optimized based on the specific tissue type and size.

| Step | Reagent | Duration per Change (hours) | Number of Changes | Total Time (hours) |

| Washing | Running Tap Water | 0.5 | 1 | 0.5 |

| Dehydration | 70% Ethanol | 1-2 | 2 | 2-4 |

| 95% Ethanol | 1-2 | 2 | 2-4 | |

| 100% Ethanol | 1-2 | 3 | 3-6 | |

| Clearing | Xylene | 1-2 | 3 | 3-6 |

| Infiltration | Paraffin Wax | 1-2 | 3 | 3-6 |

Visualizations

Caption: Tissue processing workflow after formol-glycerin fixation.

References

- 1. reddit.com [reddit.com]

- 2. Recovering Tissue That Has Dried Out After a Malfunction of a Tissue Processor - IHC WORLD [ihcworld.com]

- 3. Tissue Processing Essentials: From Initial Steps to the Critical Role of Fixation - HealthSky Biotechnology Co., Ltd. [healthskybio.com]

- 4. researchgate.net [researchgate.net]

- 5. Paraffin Tissue Processing: Steps, Benefits, and Best Practices - Hywax [hywax.com]

- 6. sakuraus.com [sakuraus.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. ualberta.ca [ualberta.ca]

- 9. Histotechniques [webpath.med.utah.edu]

- 10. patholjournal.com [patholjournal.com]

Application Notes and Protocols for Formolglycerin in the Preservation of Delicate Invertebrate Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The preservation of delicate invertebrate tissues presents a significant challenge in histology and molecular biology. Tissues from soft-bodied organisms, gelatinous zooplankton, and larval stages are particularly susceptible to distortion, shrinkage, and autolysis upon fixation.[1][2] Standard formalin fixation, while widely used, can lead to excessive hardening and masking of antigenic sites, compromising subsequent analyses.[1][3] "Formolglycerin," a term not standardized in common histological literature, refers to a fixative solution combining formaldehyde (formol) and glycerin (glycerol). This combination aims to leverage the cross-linking properties of formaldehyde for tissue preservation while utilizing glycerol as a plasticizer to mitigate the associated brittleness and tissue shrinkage.[4][5] Glycerol's humectant properties also aid in preventing tissue desiccation during processing.

These application notes provide a detailed overview and protocols for the theoretical application of this compound as a primary fixative for delicate invertebrate tissues, based on the established properties of its components. It is crucial to note that these protocols are synthesized from general histological principles and may require optimization for specific invertebrate species and downstream applications.

Data Presentation: Comparison of Fixative Components

The following table summarizes the known effects of formaldehyde and glycerol on tissue preservation, providing a basis for understanding the rationale behind their combined use in a this compound solution.

| Property | Formaldehyde (as 10% Neutral Buffered Formalin) | Glycerol | This compound (Theoretical) |

| Mechanism of Action | Cross-links proteins, primarily through lysine residues, forming methylene bridges.[6] | Acts as a humectant and plasticizer, preventing tissue hardening and desiccation.[4] | Combines protein cross-linking with plasticizing and humectant effects. |

| Tissue Morphology | Good preservation of cellular structure but can cause significant hardening and shrinkage.[1][3] | When used in fixatives, it helps to maintain tissue softness and flexibility.[5] | Aims to provide good structural preservation with reduced hardening and shrinkage compared to formalin alone. |

| Antigenicity | Can mask epitopes, often requiring antigen retrieval techniques for immunohistochemistry. | Generally does not mask epitopes, but it is not a fixative on its own.[7] | May offer better preservation of some antigenic sites compared to formalin alone, but this is highly antigen-dependent. |

| Nucleic Acid Integrity | Causes fragmentation and chemical modification of DNA and RNA, making it challenging for molecular analyses.[8] | Does not directly damage nucleic acids and is used in some cryoprotectant solutions.[9] | The formaldehyde component will still induce nucleic acid damage; not recommended for genomic or transcriptomic studies. |

| Penetration Rate | Relatively slow, which can lead to autolysis in the center of larger specimens.[2] | N/A (not a primary fixative) | Penetration rate will be primarily determined by the formaldehyde concentration. |

| Toxicity | Toxic and a known carcinogen.[10] | Low toxicity.[4] | Toxicity will be primarily due to the formaldehyde component. |

Experimental Protocols

Protocol 1: General Purpose this compound Fixation for Soft-Bodied Invertebrates

This protocol is designed for the general histological examination of delicate, soft-bodied invertebrates such as cnidarians, ctenophores, and platyhelminths.

Materials:

-

Formaldehyde (37-40% solution)

-

Glycerol (ACS grade or higher)

-

Distilled water or appropriate saline solution (e.g., seawater for marine organisms)

-

Phosphate buffer (for buffered solution)

-

Glass vials or containers of appropriate size

-

Fine forceps and dissecting tools

-

Pipettes

This compound Fixative Solution (10% Buffered Formol with 10% Glycerol):

| Reagent | Volume for 100 mL |

| Formaldehyde (37-40%) | 10 mL |

| Distilled Water/Saline | 80 mL |

| Glycerol | 10 mL |

| Sodium Phosphate, monobasic | 0.4 g |

| Sodium Phosphate, dibasic | 0.65 g |

Procedure:

-

Relaxation (Crucial for Contractile Animals): Before fixation, it is essential to relax the invertebrate to prevent contraction, which can obscure morphological details.[11] This can be achieved by gradually adding a relaxant such as 7.5% magnesium chloride solution for marine invertebrates or menthol crystals for freshwater species.

-

Fixation:

-

Carefully remove the relaxed specimen from the relaxation solution.

-

Immerse the specimen in at least 10-20 times its volume of the this compound Fixative Solution.

-

For larger or denser specimens, making a small incision can facilitate fixative penetration.[1]

-

Fixation time will vary depending on the size and density of the tissue, typically ranging from 12 to 48 hours at 4°C.

-

-

Post-Fixation Processing:

-

After fixation, wash the specimen in the same buffer used for the fixative (without formaldehyde and glycerol) to remove excess fixative.

-

The specimen can then be processed for paraffin embedding through a graded series of ethanol for dehydration, followed by clearing and paraffin infiltration.

-

Protocol 2: this compound for Temporary Mounting and Observation

This protocol is adapted for the temporary mounting of small, delicate invertebrates like zooplankton for microscopic examination, where clearing and preservation of form are key.

Materials:

-

Formaldehyde (37-40% solution)

-

Glycerol

-

Distilled water

-

Microscope slides with a concavity

-

Coverslips

-

Fine pipette or needle

This compound Mounting Medium:

| Reagent | Volume for 10 mL |

| Formaldehyde (37-40%) | 0.5 mL |

| Glycerol | 5 mL |

| Distilled Water | 4.5 mL |

Procedure:

-

Fixation: Fix the organisms in 5% neutral buffered formalin for 2-3 hours.[6]

-

Staining (Optional): For enhanced contrast, specimens can be stained with a general stain like hematoxylin.

-

Dehydration and Clearing:

-

Transfer the fixed specimens through a graded series of ethanol (e.g., 30%, 50%, 70%).

-

Transfer the specimens to the this compound Mounting Medium. The glycerol will act as a clearing agent.

-

-

Mounting:

-

Place a drop of the this compound Mounting Medium containing the specimen onto a concave microscope slide.

-

Gently lower a coverslip, avoiding air bubbles.

-

The slide can be sealed with nail polish for short-term storage.

-

Mandatory Visualizations

Caption: Workflow for this compound Fixation and Histological Processing.

Caption: General Tissue Degradation Pathways and the Role of Fixation.

References

- 1. invertivet.com [invertivet.com]

- 2. mdpi.com [mdpi.com]

- 3. A practical approach to the sampling, fixation, softening, and sectioning of whole honey bees for histologic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plastination of glycerin-fixed specimens - The Journal of Plastination [journal.plastination.org]

- 5. Ethanol-glycerin fixation with thymol conservation: a potential alternative to formaldehyde and phenol embalming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN104048868A - Zooplankton microscopic slide specimen preparation method - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of two commercial and three home-made fixatives for the substitution of formalin: a formaldehyde–free laboratory is possible - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Collecting marine invertebrates [research.nhm.org]

Troubleshooting & Optimization

Technical Support Center: Formol-Glycerin Fixation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing tissue hardening during formol-glycerin fixation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tissue hardening during fixation?

A1: Tissue hardening is primarily caused by the cross-linking of proteins by formaldehyde, the active component in formalin.[1] While this process is essential for preserving tissue structure, excessive cross-linking due to prolonged fixation time or high formalin concentration can lead to overly hard and brittle tissues.[1]

Q2: What is the role of glycerin in a formol-glycerin fixative?

A2: Glycerin acts as a humectant and plasticizer. Its presence in the fixative solution helps to retain water in the tissue, which counteracts the dehydrating and hardening effects of formalin.[2][3] It helps to maintain a more life-like consistency of the tissue.

Q3: Can formol-glycerin be used as a primary fixative?

A3: Yes, formol-glycerin can be used as a primary fixative. While it is also known as a softening agent for already hardened tissues, a properly balanced formulation can be used for initial fixation to prevent excessive hardening from the start.[2]

Q4: What is a recommended starting protocol for a formol-glycerin fixative to prevent hardening?

A4: A good starting point is to adapt a known formulation for tissue softening. A common recipe for a formol-glycerol working solution is 90 parts of a stock formol-sodium acetate solution mixed with 10 parts glycerol.[2] The key is to balance the formalin concentration for adequate fixation with a sufficient amount of glycerin to prevent excessive hardening.

Q5: How long should I fix my tissues in a formol-glycerin solution?

A5: Fixation time is dependent on the size and type of the tissue.[1] For small biopsies, 4-8 hours may be sufficient.[4] For larger specimens, 12-24 hours is a general guideline.[4] It is crucial to avoid prolonged fixation to minimize hardening. The optimal time should be determined empirically for your specific application.

Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |

| Excessively Hard and Brittle Tissue | 1. Prolonged Fixation Time: The tissue was left in the fixative for too long, leading to excessive cross-linking. 2. High Formalin Concentration: The concentration of formalin in the fixative is too high. 3. Insufficient Glycerin: The ratio of glycerin to formalin is too low to counteract the hardening effect. | 1. Optimize Fixation Time: Reduce the fixation duration. For many tissues, fixation is adequate within 24 hours.[4] Monitor the tissue's consistency periodically. 2. Adjust Formalin Concentration: Reduce the formalin content in your fixative. A 10% formalin solution (4% formaldehyde) is standard, but for delicate tissues, a lower concentration might be beneficial.[5] 3. Increase Glycerin Concentration: Increase the proportion of glycerin in your formol-glycerin mixture. Experiment with ratios to find the optimal balance for your tissue type. |

| Tissue is Too Soft and Poorly Fixed | 1. Insufficient Fixation Time: The tissue was not in the fixative long enough for adequate cross-linking. 2. Low Formalin Concentration: The formalin concentration is too low to effectively preserve the tissue structure. | 1. Increase Fixation Time: Extend the fixation period, ensuring the fixative has enough time to penetrate the entire tissue.[1] 2. Increase Formalin Concentration: If tissues are consistently too soft, consider slightly increasing the formalin concentration in your formulation. |

| Difficulty in Sectioning (Crumbling or Tearing) | 1. Improper Fixation: This can be a result of either excessive hardening or poor fixation. 2. Inadequate Dehydration/Processing: Issues after fixation can also lead to problems during sectioning.[6] | 1. Review Fixation Protocol: Refer to the solutions for "Excessively Hard" or "Too Soft" tissue. 2. Optimize Tissue Processing: Ensure a gradual dehydration process with increasing concentrations of ethanol to avoid excessive tissue shrinkage.[6][7] |

Experimental Protocols

Preparation of a Standard Formol-Glycerin Working Solution

This protocol is adapted from a formulation used for softening hardened tissues and can be used as a starting point for a primary fixative to prevent hardening.[2]

Materials:

-

Formaldehyde (37-40% stock solution)

-

Sodium acetate

-

Glycerol (glycerin)

-

Distilled water

Procedure:

-

Prepare the Stock Formol-Sodium Acetate Solution:

-

To 900 ml of distilled water, add 100 ml of concentrated (37-40%) formaldehyde.

-

Add 20 g of sodium acetate.

-

Stir until the sodium acetate is completely dissolved.

-

-

Prepare the Working Formol-Glycerin Solution:

-

Take 90 ml of the stock Formol-Sodium Acetate solution.

-

Add 10 ml of glycerol.

-

Mix thoroughly. This will be your working fixative solution.

-

Quantitative Data on Fixative Composition and Tissue Hardness

| Formulation ID | 10% Buffered Formalin (%) | Glycerin (%) | Distilled Water/Buffer (%) | Recommended Tissue Type | Anticipated Outcome |

| FG-1 (Standard) | 90 | 10 | 0 | General tissues | Balanced fixation with reduced hardening compared to 100% formalin. |

| FG-2 (Delicate) | 80 | 20 | 0 | Delicate tissues (e.g., brain, embryonic tissues) | Softer fixation, ideal for preserving fine structures. |

| FG-3 (Tough) | 95 | 5 | 0 | Dense, fibrous tissues | Stronger fixation with some prevention of excessive hardening. |

Note: The above formulations are suggested starting points. The optimal formulation will vary depending on the specific tissue type and the downstream application. Researchers should validate their chosen formulation by assessing tissue morphology and hardness.

Visualizations

Troubleshooting Workflow for Tissue Hardening

Caption: Troubleshooting workflow for addressing issues with tissue hardness during formol-glycerin fixation.

Signaling Pathway of Formalin Fixation and the Role of Glycerin

Caption: The mechanism of formalin fixation leading to tissue hardening and the counteracting role of glycerin.

References

- 1. histoline.com [histoline.com]

- 2. sakuraus.com [sakuraus.com]

- 3. Plastination of glycerin-fixed specimens - The Journal of Plastination [journal.plastination.org]

- 4. waxitinc.com [waxitinc.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Common Problems in Tissue Processing and How to Solve Them - HealthSky Biotechnology Co., Ltd. [healthskybio.com]

- 7. Tissue Processing Overview: Steps & Techniques for Histopathology [leicabiosystems.com]

Technical Support Center: Troubleshooting Pigment Artifacts from Formolglycerin Fixation

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering pigment artifacts resulting from formolglycerin fixation. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the dark brown or black granular deposits I see on my tissue sections after this compound fixation?

These deposits are known as formalin pigment, or acid formaldehyde hematin.[1][2] It is a common artifact that forms when an acidic formaldehyde solution reacts with hemoglobin in blood-rich tissues.[1][2] This pigment can appear both within and between cells, potentially obscuring cellular details and interfering with accurate histopathological evaluation.[1][2]

Q2: What causes the formation of this pigment?

The primary cause of formalin pigment formation is the use of acidic, unbuffered formalin solutions.[1][2] Over time, formaldehyde solutions can oxidize to form formic acid, which lowers the pH.[2] This acidic environment facilitates the reaction between formaldehyde and the heme component of hemoglobin, leading to the precipitation of the dark brown pigment.[2]

Several factors can exacerbate pigment formation:

-

Prolonged fixation times: Leaving tissues in formalin for extended periods increases the likelihood of pigment formation.[1]

-

Inadequate buffering: Using unbuffered or poorly buffered formalin allows the pH to drop, promoting the reaction.[1]

-

High concentration of blood: Tissues with a high blood content are more susceptible to this artifact.[1][2]

Q3: How can I prevent the formation of formalin pigment?

Prevention is the most effective way to deal with formalin pigment. Here are several strategies to minimize or eliminate its formation:

-

Use Buffered Formalin: Always use a 10% neutral buffered formalin (NBF) solution with a pH between 7.0 and 7.2.[1][2][3] This is the most crucial step in preventing pigment formation.[2]

-

Ensure Adequate Fixative Volume: Use a fixative-to-tissue volume ratio of at least 10:1 to ensure proper fixation and buffering capacity.[1]

-

Minimize Fixation Time: Adhere to established protocols for fixation times to avoid unnecessarily prolonged exposure to formalin.[1]

-

Use Fresh Fixative: Use fresh formalin solutions whenever possible, as older solutions are more likely to have a lower pH.[1]

-

Proper Storage of Formalin: If using simple formalin solutions, store them over marble chips or crushed oyster shells to neutralize any formic acid that forms.[2] However, using NBF is a more reliable method.[2]

Troubleshooting Guide: Pigment Removal

If formalin pigment has already formed on your tissue sections, several methods can be used to remove it prior to staining.

Q4: I have tissue sections with significant formalin pigment. How can I remove it?

There are several effective chemical methods for removing formalin pigment. The choice of method may depend on the tissue type and the subsequent staining procedures. Below is a summary of common removal techniques.

Comparison of Pigment Removal Methods

| Method | Reagents | Treatment Time | Advantages | Disadvantages |

| Saturated Alcoholic Picric Acid | Saturated solution of picric acid in ethanol | 30 minutes to 1 hour | Highly effective at removing pigment without significantly harming the tissue.[1] | Can leave a yellow discoloration that needs to be washed out thoroughly. May affect antigenicity in immunohistochemistry. |

| Alcoholic Ammonia | 95% alcohol and concentrated ammonia | 1 hour | Effective at removing pigment. | Can cause tissue sections to detach from the slide. |

| Sodium Thiosulfate | 2% aqueous solution of sodium thiosulfate | 30 minutes | A gentle method for pigment removal. | May be less effective for heavy pigment deposits compared to other methods. |

| Ammonium Hydroxide and Hydrogen Peroxide | 1% ammonium hydroxide and 3% hydrogen peroxide | 30 minutes | Bleaches the pigment. | Can potentially damage delicate tissue structures. |

Experimental Protocols

Below are detailed methodologies for the most common and effective pigment removal techniques.

Protocol 1: Saturated Alcoholic Picric Acid Method

This is a widely used and effective method for removing formalin pigment.[1]

Workflow Diagram:

Caption: Workflow for formalin pigment removal using saturated alcoholic picric acid.

Methodology:

-

Deparaffinize tissue sections in xylene and hydrate through a graded series of ethanol to distilled water.

-

Immerse the slides in a saturated solution of picric acid in absolute ethanol for 30 minutes to 1 hour.[1][4] For heavy deposits, this time can be extended, even overnight.[4]

-

Wash the sections thoroughly in absolute ethanol to remove the picric acid.

-

Rinse well in distilled water until all yellow discoloration is gone.

-

You can now proceed with your intended staining protocol.

Optional Step: If any yellow discoloration from the picric acid persists and interferes with staining, you can treat the sections with a saturated aqueous solution of lithium carbonate for a few minutes, followed by a thorough wash in water.[4]

Protocol 2: Alcoholic Ammonia Method

This method is also effective but carries a higher risk of section detachment.

Workflow Diagram:

Caption: Workflow for formalin pigment removal using an alcohol-ammonia solution.

Methodology:

-

Deparaffinize tissue sections in xylene and hydrate through a graded series of ethanol to distilled water.

-

Prepare the alcohol-ammonia solution by mixing 50 mL of 95% alcohol with 15 mL of concentrated ammonia (0.880 specific gravity). This solution should be mixed just before use.

-

Immerse the slides in the alcohol-ammonia solution for 1 hour.

-

Wash the sections thoroughly in running tap water.

-

Rinse in distilled water.

-

Proceed with your staining protocol.

Logical Troubleshooting Pathway

If you are experiencing pigment artifacts, follow this logical pathway to identify the cause and implement a solution.

References

Technical Support Center: Rehydrating Dried Tissue with Formol-Glycerin Solution

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing a formol-glycerin solution to rehydrate dried tissues for histological and molecular analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of a formol-glycerin solution in tissue processing?

A1: A formol-glycerin solution is primarily used to rehydrate and soften tissues that have become desiccated or hardened, a situation that can occur due to malfunctions in tissue processors or improper sample handling.[1] This method is particularly useful for salvaging valuable specimens that would otherwise be unsuitable for sectioning and microscopic examination. The solution was even historically developed to soften mummified tissues.[1]

Q2: How does the formol-glycerin solution work?

A2: The solution combines the fixative properties of formaldehyde (formol) with the humectant and plasticizing effects of glycerin. Formaldehyde helps to preserve the tissue structure, while glycerin attracts and retains moisture, thereby rehydrating and softening the brittle tissue.[2] This combination allows for the recovery of tissue morphology for subsequent histological analysis.

Q3: Is the formol-glycerin rehydration method suitable for all tissue types?

A3: While the formol-glycerin method is effective for a range of tissues, its success can be tissue-dependent. Tissues that are notoriously prone to shrinkage, such as heart tissue, may benefit from this gentle rehydration process.[2] However, for very delicate tissues, the outcome may vary. It is always recommended to test the protocol on a small, non-critical portion of the sample first.

Q4: What are the expected outcomes for staining after rehydration with formol-glycerin?

A4: Tissues rehydrated with formol-glycerin can generally be successfully stained with standard histological stains like Hematoxylin and Eosin (H&E). However, some artifacts may be present. For instance, while nuclear details can be well-recovered, the cytoplasm may stain intensely with eosin, showing little differentiation.[1] Despite these potential artifacts, the rehydrated tissue is often identifiable and suitable for diagnosis.[1]

Q5: Can tissues rehydrated with formol-glycerin be used for downstream molecular applications like DNA/RNA extraction or immunohistochemistry (IHC)?

A5: The use of formol-glycerin rehydrated tissues for molecular applications requires careful consideration. Formalin is a cross-linking fixative that can affect nucleic acid quality and mask epitopes for IHC. While it may be possible to extract DNA and RNA from such tissues, the quality and yield might be compromised compared to properly fixed and processed tissues.[3][4][5] For immunohistochemistry, antigen retrieval techniques may be necessary to unmask epitopes that have been cross-linked by the formalin in the rehydration solution.[6][7][8][9][10][11]

Experimental Protocols

Preparation of Formol-Glycerin Solution

This protocol outlines the preparation of the working formol-glycerin solution for rehydrating dried tissue specimens.

Materials:

-

Formaldehyde (37-40% solution)

-

Sodium acetate

-

Glycerin (glycerol)

-

Tap water

-

Graduated cylinders

-

Beakers

-

Stirring rod

-

Storage bottle

Procedure:

-

Prepare the Stock Formol-Sodium Acetate Solution:

-

In a beaker, combine the following:

-

10 ml Formaldehyde (37-40% solution)

-

2 gm Sodium acetate

-

90 ml Tap water

-

-

Stir the mixture until the sodium acetate is completely dissolved.

-

-

Prepare the Working Formol-Glycerin Solution:

-

In a clean beaker or bottle, combine:

-

90 ml of the stock Formol-Sodium Acetate Solution

-

10 ml of Glycerin

-

-

Mix thoroughly. The solution is now ready to use.

-

Rehydration of Dried Tissue

This protocol describes the step-by-step process for rehydrating desiccated tissue blocks.

Materials:

-

Dried tissue block(s)

-

Working Formol-Glycerin Solution

-

Container with a lid, large enough to fully immerse the tissue block(s)

-

Standard tissue processing reagents (graded alcohols, clearing agent, paraffin)

Procedure:

-

Immersion in Formol-Glycerin Solution:

-

Place the dried tissue block(s) into the container.

-

Pour enough working Formol-Glycerin Solution into the container to completely submerge the tissue(s).

-

Cover the container to prevent evaporation.

-

Incubate for 5 to 10 hours. The exact time is not critical, and extended exposure is unlikely to harm the tissue.[1] The duration can be adjusted based on the size and density of the tissue block.

-

-

Reprocessing the Tissue:

-

After rehydration, carefully remove the tissue from the formol-glycerin solution.

-

The tissue can then be returned to a standard tissue processing schedule, typically starting at the dehydration stage with graded alcohols.[1]

-

Follow your laboratory's standard protocol for dehydration, clearing, and paraffin infiltration.

-

Hematoxylin and Eosin (H&E) Staining of Rehydrated Tissue

This is a general H&E staining protocol that can be adapted for sections from rehydrated tissue blocks.

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

Mayer's Hematoxylin or a similar formulation

-

Eosin Y solution

-

Acid alcohol (e.g., 1% HCl in 70% ethanol)

-

Scott's tap water substitute (optional, for "bluing")

-

Graded alcohols (70%, 95%, 100%)

-

Xylene or a xylene substitute

-

Mounting medium and coverslips

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in three changes of xylene for 5 minutes each.

-

Transfer through two changes of 100% ethanol for 3 minutes each.

-

Transfer through two changes of 95% ethanol for 3 minutes each.

-

Transfer to 70% ethanol for 3 minutes.

-

Rinse in running tap water.

-

-

Staining:

-

Immerse in Mayer's Hematoxylin for 5-15 minutes (time may need optimization based on tissue and desired staining intensity).

-

Wash in running tap water for 5 minutes.

-

"Blue" the sections by immersing in Scott's tap water substitute for 1-2 minutes or in running tap water for 5-10 minutes.

-

Differentiate with a few quick dips in acid alcohol, checking microscopically until the desired nuclear definition is achieved.

-

Wash in running tap water for 5 minutes.

-

Counterstain with Eosin Y for 1-3 minutes.

-

Wash in running tap water for 1-5 minutes.

-

-

Dehydration and Mounting:

-

Dehydrate through 95% ethanol (two changes) and 100% ethanol (two changes) for 2-3 minutes each.

-

Clear in three changes of xylene for 3-5 minutes each.

-

Mount with a permanent mounting medium and coverslip.

-

Data Presentation

Table 1: Qualitative Comparison of Tissue Rehydration Outcomes

| Feature | Formol-Glycerin Rehydration | Rehydration with Saline/PBS | No Rehydration (Dried Tissue) |

| Tissue Consistency | Soft and pliable | Partially softened, may remain brittle | Hard, brittle, and mummified[1] |

| Sectioning Quality | Generally good, allows for thin sections | Difficult, prone to tearing and shattering | Impossible to section without damage |

| Cellular Morphology | Nuclei are often well-recovered[1] | Poor preservation, significant artifacts | Complete loss of cellular detail |

| Staining Quality (H&E) | Good nuclear staining, cytoplasm may be hyper-eosinophilic[1] | Uneven and weak staining | No effective staining |